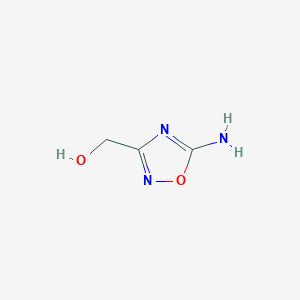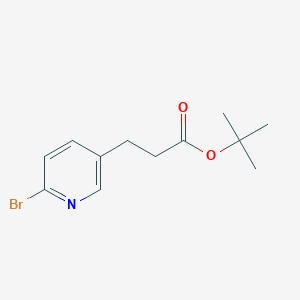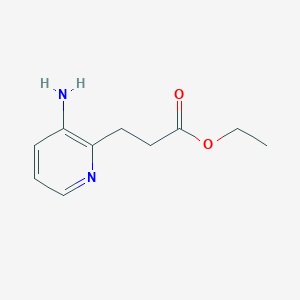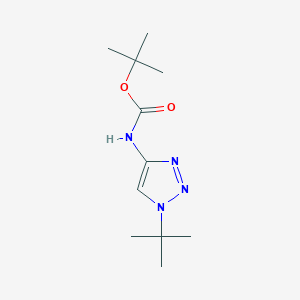
tert-Butyl (1-(tert-butyl)-1H-1,2,3-triazol-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl (1-(tert-butyl)-1H-1,2,3-triazol-4-yl)carbamate: is a chemical compound belonging to the class of organic compounds known as carbamates. Carbamates are derivatives of carbamic acid and are characterized by the presence of the functional group -NHCOO-. This compound, in particular, features a triazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with tert-butyl alcohol and hydrazine.
Reaction Steps:
Conditions: The reaction is usually carried out under reflux conditions with an appropriate solvent, such as ethanol or methanol, and a catalyst may be used to facilitate the cyclization.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.
Purification: The final product is purified through techniques such as recrystallization or column chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the triazole ring to a more oxidized state.
Reduction: Reduction reactions may involve the conversion of the carbamate group to an amine.
Substitution: Substitution reactions can occur at the triazole ring, where various substituents can replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidized triazole derivatives.
Reduction Products: Amines derived from the carbamate group.
Substitution Products: Substituted triazoles with different functional groups.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes. Medicine: Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The triazole ring can bind to enzymes or receptors, influencing biological processes. The carbamate group may participate in hydrogen bonding and other interactions, affecting the compound's biological activity.
Comparison with Similar Compounds
1,2,3-Triazole derivatives: Other triazole compounds with different substituents.
Carbamate derivatives: Compounds with similar carbamate functional groups but different core structures.
Uniqueness: Tert-Butyl (1-(tert-butyl)-1H-1,2,3-triazol-4-yl)carbamate is unique due to its specific combination of the tert-butyl group and the triazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl N-(1-tert-butyltriazol-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c1-10(2,3)15-7-8(13-14-15)12-9(16)17-11(4,5)6/h7H,1-6H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMKQGBCFFEMRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(N=N1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
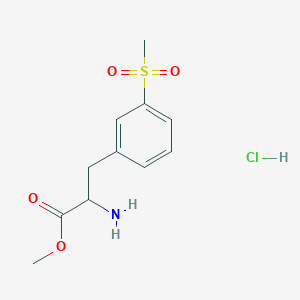
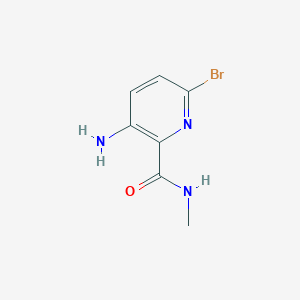
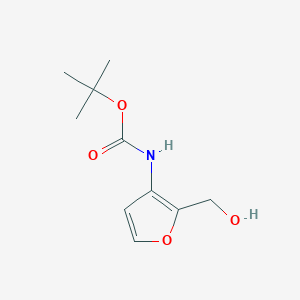
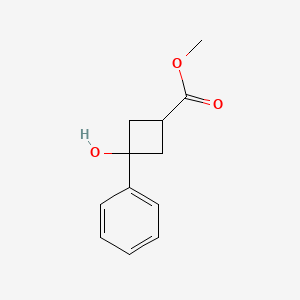
![8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol](/img/structure/B8045175.png)
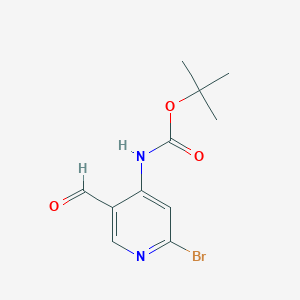
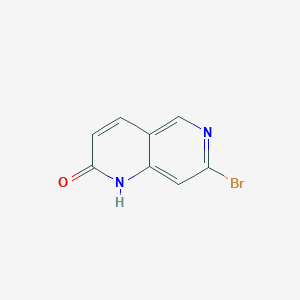
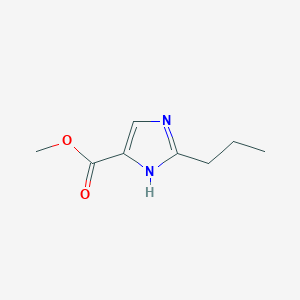

![6-Bromo-3-chloro-2-methylimidazo[1,2-a]pyrimidine](/img/structure/B8045228.png)
